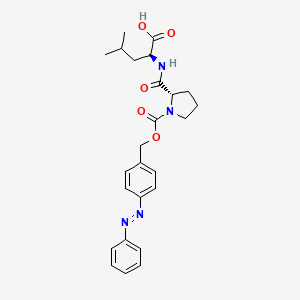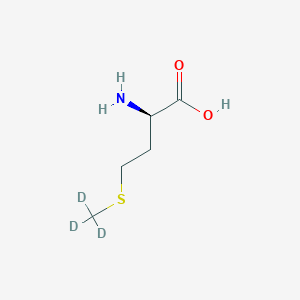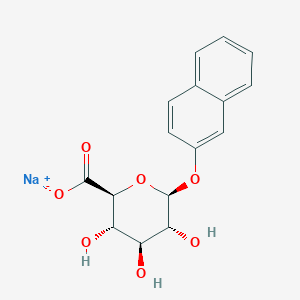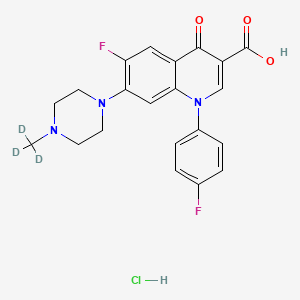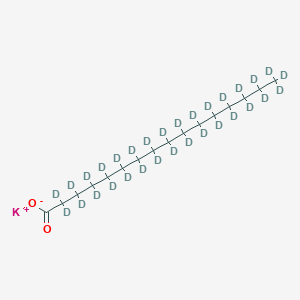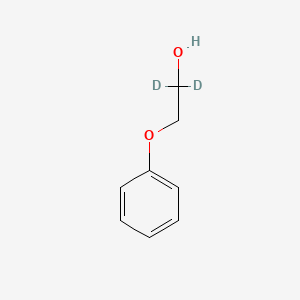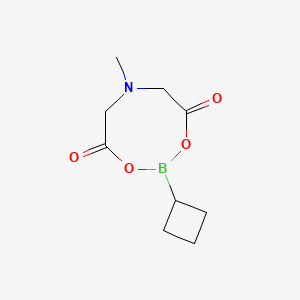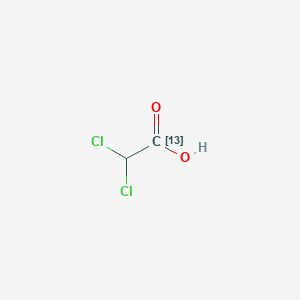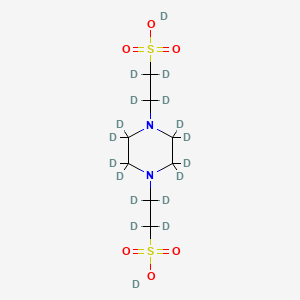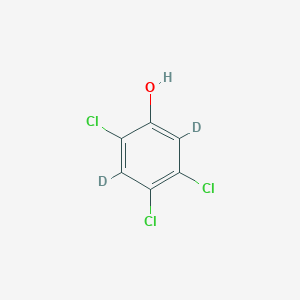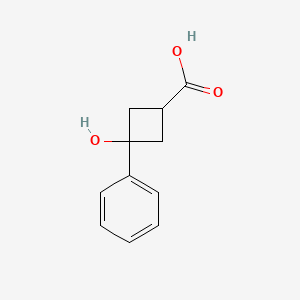
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid
Descripción general
Descripción
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is1S/C11H12O3/c12-10(13)8-6-11(14,7-8)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid are as follows :Aplicaciones Científicas De Investigación
Photocycloaddition Reactions
Research indicates that chiral α- and β-hydroxy acids, including compounds similar to 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid, are used as tether groups for intramolecular and diastereoselective [2 + 2] photocycloaddition reactions. These reactions demonstrate high diastereoselectivities and regiocontrol, leading to the production of cyclobutane lactones in enantiomerically pure form. This process is significant in the synthesis of complex organic compounds (Faure et al., 2002).
Synthesis of Non-Natural Amino Acids
The compound has been instrumental in the improved synthesis of non-natural amino acids like anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), which shows potential in tumor imaging with positron emission tomography. The research has focused on developing high stereoselectivity methods suitable for large-scale preparations and automated radiosynthesis processes (McConathy et al., 2003).
Photochemical Route Synthesis
Studies have also described the synthesis of hydroxy derivatives of cyclobutane carboxylic acid, which includes 2-amino-3-hydroxycyclobutane-1-carboxylic acid, using a photochemical route. This method features highly selective reactions and efficient resolution, highlighting its significance in producing specific enantiomers of cyclobutane carboxylic acid derivatives (Chang et al., 2018).
Synthesis from Ketones and Carboxylic Acids
Another research focus has been the synthesis of 3-hydroxy acids from ketones and carboxylic acids, with applications in producing unsaturated carboxylic acids and γ-butyrolactones. This method has been shown to yield high-quality 3-hydroxy acids, crucial for further chemical transformations (Fujita et al., 1978).
Structural and Conformational Studies
X-ray diffraction methods have been used to determine the structure of compounds like cis-2-phenylcyclobutanecarboxylic acid, which are structurally similar to 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid. These studies provide insights into the molecular conformation and bonding characteristics of such compounds (Reisner et al., 1983).
Anticancer Drug Development
Recent research has explored the modification of substituents in ligands based on 3-hydroxycyclobutane-1,1-dicarboxylic acid, aiming to develop more effective versions of anticancer drugs like carboplatin. This involves combining such derivatives with other ligands to assess their antiproliferative effects on various cancer cell lines (Pavlova et al., 2023).
Safety And Hazards
Propiedades
IUPAC Name |
3-hydroxy-3-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)8-6-11(14,7-8)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVXBGIOIYHQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856099 | |
| Record name | 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | |
CAS RN |
23761-26-4 | |
| Record name | 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



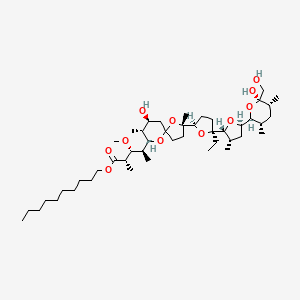
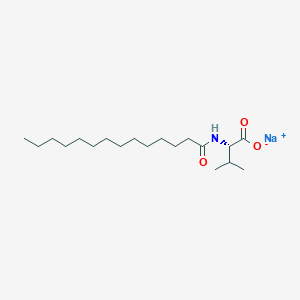
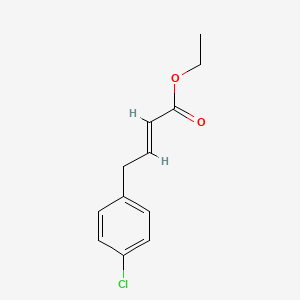
![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)
